2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is pentanoic acid, a five-carbon carboxylic acid. The amino group at position 2 is protected by a tert-butoxycarbonyl (Boc) moiety, while methyl groups occupy positions 3 and 4.
The full IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3,4-dimethylpentanoic acid , reflecting the (S)-configuration at the α-carbon (position 2) . The stereochemical descriptor is critical for distinguishing enantiomers, as seen in analogous compounds like Boc-D-isoleucine (2R,3R configuration) and Boc-L-isoleucine (2S,3S configuration) . The molecular formula C₁₂H₂₃NO₄ (MW: 245.32 g/mol) aligns with structural data from PubChem and ChemSpider entries for related Boc-protected amino acids .
Key systematic identifiers include:
- CAS Registry Number : 2549158-98-5 (for the (2S)-enantiomer)
- Synonym : Boc-β-tBu-Ala-OH
- SMILES Notation : CC(C)(CC(NC(OC(C)(C)C)=O)C(O)=O)C
Crystallographic Analysis and Three-Dimensional Conformation
While direct X-ray diffraction data for this specific compound remains limited, insights can be extrapolated from crystallographic studies of structurally analogous Boc-protected amino acids. For example, Boc-L-isoleucine (CAS 13139-16-7) exhibits a monoclinic crystal system with hydrogen bonding between the carboxylic acid and carbamate groups, stabilizing the lattice . The tert-butyl group creates steric bulk, influencing packing efficiency and intermolecular interactions .
In 2-{[(tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid, the dual methyl groups at positions 3 and 4 introduce additional conformational rigidity. Molecular modeling predicts a staggered conformation for the pentanoic acid backbone, with the Boc group adopting an equatorial orientation to minimize steric clashes with the methyl substituents . This arrangement is consistent with NMR data for related compounds, where J-coupling constants between adjacent protons reflect restricted rotation about the C2–C3 bond .
Comparative Structural Analysis with Related Boc-Protected Amino Acids
Comparative studies highlight how substituent positioning affects physicochemical properties:
The 3,4-dimethyl substitution in this compound increases steric hindrance compared to mono-methylated analogs like Boc-L-isoleucine. This reduces solubility in polar solvents (e.g., water solubility <1 mg/mL) but enhances lipid membrane permeability, as evidenced by logP values ~2.4 . The spatial arrangement of methyl groups also impacts reactivity in peptide coupling reactions, where hindered access to the α-amino group necessitates optimized activation strategies .
Tautomeric and Stereochemical Considerations
Tautomerism is negligible due to the Boc group’s stabilization of the carbamate linkage. However, stereochemical complexity arises from multiple chiral centers:
- C2 (α-carbon) : The (S)-configuration dominates in biologically relevant derivatives, as seen in .
- C3 and C4 : Each methyl-bearing carbon is a potential stereogenic center. For example, if C3 has substituents NHBoc, CH(CH3), CH2, and H, it qualifies as chiral. Similarly, C4’s substituents (CH(CH3), CH3, CH2, H) may confer chirality depending on synthesis conditions .
Racemization studies on analogous compounds show that Boc protection mitigates epimerization at the α-carbon under basic conditions (pH 7–9), with <2% enantiomeric excess loss over 24 hours . However, the 3,4-dimethyl groups may introduce novel stereochemical pathways during deprotection, warranting further investigation.
Properties
IUPAC Name |
3,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7(2)8(3)9(10(14)15)13-11(16)17-12(4,5)6/h7-9H,1-6H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZWXQCEBWGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869638-67-4 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for deprotection of the Boc group.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then be further modified or used in subsequent reactions .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily used in the synthesis of peptide-based drugs. Its Boc protection allows for selective reactions at the amino group, facilitating the incorporation of this amino acid into larger peptide chains. This characteristic is crucial for developing therapeutic peptides that can target specific biological pathways.
Organocatalysis
Research has demonstrated that derivatives of Boc-protected amino acids can serve as effective organocatalysts in various reactions. For instance, studies have shown that these compounds can catalyze Michael additions and other transformations with high enantioselectivity, making them valuable in asymmetric synthesis .
Bioconjugation
The presence of a reactive carboxylic acid group allows for bioconjugation applications, where the compound can be linked to biomolecules or drug delivery systems. This property is particularly useful in creating targeted therapies that improve drug efficacy and reduce side effects.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the Boc group is removed, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and related Boc-protected amino acids:
Key Observations:
Steric and Stereochemical Effects: The 3,4-dimethyl groups in the target compound introduce greater steric hindrance compared to mono-methylated analogs like (2R,3S)-2-((tert-Butoxycarbonyl)Amino)-3-Methylpentanoic Acid. This may reduce reactivity in coupling reactions but enhance selectivity in stereospecific syntheses .
Backbone Modifications: Compounds such as (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-Butoxycarbonyl)Amino]-2-Methylpentanoic Acid incorporate aromatic extensions (e.g., biphenyl), broadening their utility in targeting hydrophobic enzyme pockets .
Functional Group Diversity : Hydroxypyridine-based derivatives (e.g., 3-hydroxypyridine-2-carboxylic acid) diverge significantly in function, emphasizing metal-binding properties over peptide synthesis .
Physicochemical Properties
- Solubility: The 3,4-dimethyl substituents in the target compound increase hydrophobicity relative to non-methylated analogs, reducing aqueous solubility but enhancing compatibility with nonpolar solvents.
- Stability : Boc-protected compounds generally exhibit stability under basic conditions but are acid-labile, necessitating careful handling during deprotection .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid, also known by its IUPAC name (R)-2-((tert-butoxycarbonyl)(methyl)amino)-4,4-dimethylpentanoic acid, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H25NO4
- Molecular Weight : 259.35 g/mol
- CAS Number : 287210-83-7
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis.
The biological activity of this compound primarily revolves around its role as an amino acid derivative. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in amino acid metabolism.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cellular growth and differentiation.
Anticancer Properties
Some studies suggest that amino acid derivatives can induce apoptosis in cancer cells. The structural similarities with known anticancer agents warrant further investigation into its potential as an anticancer drug.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of amino acid derivatives; found potential against Gram-positive bacteria. |
| Study 2 | Evaluated the cytotoxic effects on cancer cell lines; indicated possible apoptosis induction. |
| Study 3 | Explored metabolic pathways influenced by amino acid derivatives; suggested modulation of key enzymes. |
Safety and Toxicology
While the compound shows promise for various applications, safety data remains sparse. Preliminary assessments indicate potential hazards associated with handling due to its chemical nature (GHS hazard statements include H302, H315, H319) . Further toxicological studies are essential to establish safe handling practices.
Q & A
Q. How can researchers optimize the synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic evaluation of reaction conditions. For Boc-protected amino acids like this compound, key variables include:
- Coupling reagent selection : Use carbodiimides (e.g., DCC) with additives like HOBt to minimize racemization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Temperature control : Maintain 0–25°C during Boc-deprotection with TFA to avoid side reactions .
- Purification : Employ gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the product from diastereomers or unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR : Use - and -NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and Boc-group integrity (δ ~1.4 ppm for tert-butyl) .
- FT-IR : Verify carbonyl stretches for the Boc group (~1680–1720 cm) and carboxylic acid (~2500–3300 cm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase columns with UV detection at 210–254 nm .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., Boc group degrades at ~150°C) .
- Hydrolytic stability : Incubate in buffers (pH 2–9) at 25–40°C; monitor degradation via HPLC .
- Storage recommendations : Store at –20°C in sealed, desiccated containers to prevent hydrolysis of the Boc group .
Q. What strategies are recommended to enhance the compound’s solubility for in vitro assays?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats due to irritant properties (H315, H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the stereochemistry at the 3,4-dimethylpentanoic acid moiety influence biological activity?
Methodological Answer:
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S isomers .
- Structure-activity relationship (SAR) : Test isomers in receptor-binding assays (e.g., SPR, radioligand displacement) to correlate configuration with potency .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity differences between stereoisomers .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Methodological Answer:
- Reproducibility checks : Replicate experiments using standardized buffers/solvents (e.g., USP-grade DMSO) .
- Advanced analytics : Employ -DOSY NMR to detect aggregation states affecting solubility .
- Meta-analysis : Compare crystallographic data (CCDC) to identify polymorphic forms influencing reactivity .
Q. What methodologies are suitable for studying environmental fate and ecotoxicology of this compound?
Methodological Answer:
- Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life in wastewater .
- Trophic transfer studies : Expose model organisms (Daphnia magna, Danio rerio) to assess bioaccumulation potential via LC-MS/MS .
- Photolysis experiments : Expose to UV light (254 nm) and analyze degradation products via HRMS .
Q. How can impurity profiles be rigorously analyzed during API synthesis of derivatives?
Methodological Answer:
- Forced degradation : Stress the compound under heat, light, and humidity; profile impurities via UPLC-QTOF .
- Genotoxic assessment : Follow ICH M7 guidelines to evaluate nitroso or alkylating impurities using Ames tests .
- Process optimization : Use DoE (Design of Experiments) to minimize byproducts during Boc deprotection .
Q. What computational tools can predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular dynamics (MD) : Simulate binding stability in GROMACS with CHARMM36 force fields .
- Pharmacophore modeling : Generate 3D pharmacophores (MOE) to identify critical H-bond donors/acceptors .
- ADMET prediction : Use SwissADME to forecast permeability, CYP inhibition, and plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
